molecular formula C13H17N3O B3831600 5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

Cat. No.: B3831600
M. Wt: 231.29 g/mol
InChI Key: ZYTVWZJMOUEEBF-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is a chemical compound of significant interest in organic and medicinal chemistry research due to its 1,2,4-triazolidin-3-one core, a scaffold recognized for its diverse biological potential. This specific molecule features a but-3-en-1-yl side chain, which presents a reactive alkene handle suitable for further chemical modifications, such as in lead optimization studies or the synthesis of more complex molecular architectures. Compounds based on the 1,2,4-triazole and 1,2,4-triazolidinone ring systems are extensively investigated for their pharmacological properties. Scientific literature indicates that analogous structures demonstrate a wide spectrum of biological activities, serving as key scaffolds in the development of antifungal agents , anticancer therapies , and enzyme inhibitors . The presence of the 1,2,4-triazolidin-3-one pharmacophore suggests potential for researchers to explore its mechanism of action in areas like tubulin polymerization inhibition or interaction with other enzymatic targets. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring a safe working environment, as the full safety profile of this compound is not yet fully established.

Properties

IUPAC Name

5-but-3-enyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-4-10-13(2)14-12(17)16(15-13)11-8-6-5-7-9-11/h3,5-9,15H,1,4,10H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTVWZJMOUEEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)N(N1)C2=CC=CC=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an appropriate hydrazine derivative with a carbonyl compound, followed by cyclization to form the triazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazolidinone ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted triazolidinone derivatives.

Scientific Research Applications

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Core Structural Modifications: Thioxo vs. Oxo Groups

  • 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one (): Replaces the oxo group at position 3 with a thioxo (S=O) group. Exhibits non-toxic binding to S. aureus Cap5O protein, interacting with residues ILE 11, GLY 11, ALA 70, GLY 12, and PRO 150 . The thioxo group may enhance binding affinity due to sulfur’s polarizability, though it could reduce metabolic stability compared to oxo derivatives.
  • 2-Phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one (): Features a sulfanylidene (S) group instead of oxo.
Compound Substituent at Position 3 Key Interaction Residues (Cap5O Protein) Toxicity Profile
Target compound Oxo (O) Not reported Not available
1-Methyl-4-phenyl-5-thioxo Thioxo (S=O) ILE 11, GLY 11, ALA 70, GLY 12, PRO 150 Non-toxic

Substituent Variations on the Phenyl Ring

  • 5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (): Substitutes a 4-aminophenyl group at position 3.
  • 5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one (): Features a 4-hydroxyphenyl group, contributing to hydrogen bonding and acidity (pKa ~10 for phenolic -OH). Canonical SMILES: CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)O .
Compound Substituent at Position 5 Molecular Weight Key Properties
Target compound But-3-en-1-yl Not reported Unsaturated side chain
5-(4-Aminophenyl) derivative 4-Aminophenyl ~265.3 g/mol Enhanced solubility
5-(4-Hydroxyphenyl) derivative 4-Hydroxyphenyl ~281.3 g/mol Improved H-bonding

Halogenated and Complex Substituents

  • 5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one ():

    • Incorporates a chlorophenyl-benzisoxazole moiety.
    • Increased lipophilicity (logP) due to chlorine and fused aromatic systems, enhancing membrane permeability.
    • Molecular weight: 404.85 g/mol; CAS: 337920-28-2 .
  • 5-[5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one (): Contains a trifluoromethyl (-CF₃) group, known for metabolic stability and electron-withdrawing effects. Likely exhibits high target specificity due to steric and electronic effects.
Compound Key Substituent Molecular Weight Functional Impact
Target compound But-3-en-1-yl Not reported Conformational flexibility
Chlorophenyl-benzisoxazole 4-Chlorophenyl-benzisoxazole 404.85 g/mol Enhanced lipophilicity
Trifluoromethyl derivative -CF₃ and chloro-pyridine Not reported Metabolic stability

Thermal and Spectral Behavior

  • Pyrazol-3-one derivatives (): Bis-pyrazol-3-one compounds undergo thermal decomposition at 240–250°C, forming methylidene derivatives. Mass spectral fragmentation patterns indicate stability of the triazolidinone core under high energy, suggesting similar robustness in the target compound.

Biological Activity

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is a compound of interest due to its potential biological activities. Triazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in metabolic processes.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in cellular models.
  • Anticancer Potential : Preliminary research indicates that this triazolidinone may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Efficacy

A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

PathogenMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16
Candida albicans32

The results indicate that the compound exhibits potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi.

Cytotoxicity Assays

To assess the safety profile of the compound, cytotoxicity assays were performed on human cell lines (HaCat and BALB/c 3T3). The half-maximal inhibitory concentration (IC50) values were calculated as follows:

Cell LineIC50 (µg/mL)
HaCat25
BALB/c 3T350

These findings suggest that while the compound is effective against pathogens, it also exhibits cytotoxic effects at higher concentrations.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant strains. For instance:

  • Study on Antimicrobial Resistance : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited resistant strains of Staphylococcus aureus with an MIC significantly lower than conventional antibiotics .
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Q & A

Basic Question: What are the most effective synthetic routes for 5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of triazolidinone derivatives typically involves cyclization reactions or modifications of pre-existing triazole scaffolds. For example, NaBH₄-mediated reductions in ethanol under reflux (4–6 hours) have been used to achieve high yields (72–81%) in analogous compounds, such as 1,2,4-triazole-5-ones . Optimization requires careful control of solvent polarity (e.g., ethanol/water mixtures) and stoichiometry of reducing agents. Temperature sensitivity is critical: deviations beyond 70–80°C may lead to side reactions like over-reduction or decomposition.

Basic Question: How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : The carbonyl stretch (C=O) of the triazolidin-3-one ring appears at ~1700–1750 cm⁻¹, while the absence of thione (C=S) peaks (~1250 cm⁻¹) distinguishes it from triazole-3-thione analogs .
  • ¹H-NMR : Key signals include the methyl group (δ 1.2–1.5 ppm), but-3-en-1-yl protons (δ 4.8–5.2 ppm for vinyl CH₂ and δ 5.6–5.9 ppm for CH=CH₂), and aromatic protons (δ 7.3–7.8 ppm) .
  • ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~165–175 ppm, and the quaternary carbon at C-5 appears at ~85–95 ppm .

Basic Question: What are common functional group modifications to enhance the compound’s stability or reactivity?

Methodological Answer:

  • Sulfur Substitutions : Replacing the carbonyl oxygen with sulfur (e.g., forming triazole-3-thione derivatives) can alter electronic properties and biological activity. This requires reagents like P₂S₅ in dry toluene under reflux .
  • Alkyl/Aryl Substituents : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring improves thermal stability, while alkenyl groups (e.g., but-3-en-1-yl) enhance solubility in nonpolar solvents .

Advanced Question: How do reaction mechanisms differ when synthesizing triazolidinone derivatives compared to triazole-thiones?

Methodological Answer:
Triazolidinones form via intramolecular cyclization of hydrazine derivatives, whereas triazole-thiones require sulfur incorporation (e.g., via Lawesson’s reagent). For example, in triazolidinone synthesis, a ketone intermediate undergoes nucleophilic attack by a hydrazine moiety, followed by dehydration. In contrast, triazole-thiones involve thionation of carbonyl groups, which is highly sensitive to moisture and requires anhydrous conditions . Mechanistic studies using DFT calculations can clarify transition states and regioselectivity .

Advanced Question: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from variations in assay conditions (e.g., bacterial strain specificity) or impurities in synthesized batches. To resolve these:

  • Purity Validation : Use HPLC (e.g., Kromasil columns) with UV detection at 254 nm to confirm ≥95% purity .
  • Standardized Assays : Compare MIC (Minimum Inhibitory Concentration) values against reference strains (e.g., E. coli ATCC 25922) under identical nutrient media and incubation times .

Advanced Question: What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like CYP450 or bacterial dihydrofolate reductase. Focus on hydrogen bonding with the triazolidinone carbonyl and π-π stacking with the phenyl ring .
  • MD Simulations : GROMACS can simulate ligand-protein stability over 100 ns trajectories, with RMSD values <2 Å indicating stable binding .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Reactant of Route 2
Reactant of Route 2
5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

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